molecular formula C9H11ClO B3024611 1-Chloro-3-(ethoxymethyl)benzene CAS No. 68578-50-7

1-Chloro-3-(ethoxymethyl)benzene

Cat. No.: B3024611
CAS No.: 68578-50-7
M. Wt: 170.63 g/mol
InChI Key: VGIVTNAZPRDSGW-UHFFFAOYSA-N
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Description

1-Chloro-3-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and an ethoxymethyl group at the third position

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-(ethoxymethyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction pathway maintains the aromaticity of the benzene ring . The exact downstream effects of this pathway depend on the specific electrophile involved in the reaction .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to a variety of molecular and cellular effects, depending on the specific electrophile involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different electrophiles can lead to the formation of different substituted benzene rings . Additionally, factors such as temperature and pH could potentially influence the rate of the electrophilic aromatic substitution reactions .

Biochemical Analysis

Biochemical Properties

1-Chloro-3-(ethoxymethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, as well as toxic or adverse effects at high doses. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical factors for its biological activity and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization is essential for elucidating its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(ethoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 1-chloro-3-(methoxymethyl)benzene.

    Oxidation: 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: 1-chloro-3-(hydroxymethyl)benzene.

Scientific Research Applications

1-Chloro-3-(ethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Chloro-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxymethyl group.

    1-Chloro-3-(hydroxymethyl)benzene: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.

    1-Chloro-3-(methylthio)benzene: Similar structure but with a methylthio group instead of an ethoxymethyl group.

Uniqueness: 1-Chloro-3-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

1-chloro-3-(ethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVTNAZPRDSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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